molecular formula C12H16ClNO B14355840 2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one CAS No. 91068-94-9

2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B14355840
CAS No.: 91068-94-9
M. Wt: 225.71 g/mol
InChI Key: RYGWZJISLDGQAD-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one is an organic compound that features a tert-butylamino group and a chlorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Substituted derivatives where the chlorine atom is replaced by another group.

Scientific Research Applications

2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The tert-butylamino group may interact with enzymes or receptors, while the chlorophenyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylamino)-1-(4-fluorophenyl)ethan-1-one
  • 2-(tert-Butylamino)-1-(4-bromophenyl)ethan-1-one
  • 2-(tert-Butylamino)-1-(4-methylphenyl)ethan-1-one

Uniqueness

2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

91068-94-9

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-(tert-butylamino)-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3

InChI Key

RYGWZJISLDGQAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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